N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-L-valine
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Overview
Description
3-METHYL-2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 3-METHYL-2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)BUTANOIC ACID involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the coumarin ring positions.
Common reagents and conditions used in these reactions include dry solvents, anhydrous conditions, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-METHYL-2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)BUTANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various coumarin derivatives with potential biological activities.
Medicine: Its derivatives are used in medicinal chemistry for developing new therapeutic agents.
Industry: It finds applications in fabric conditioners, certain perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-METHYL-2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)BUTANOIC ACID involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . They also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-METHYL-2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)BUTANOIC ACID include other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxy-4-methyl coumarin: A precursor in the synthesis of various coumarin derivatives.
The uniqueness of 3-METHYL-2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)BUTANOIC ACID lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N2O7 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C20H24N2O7/c1-10(2)18(20(26)27)22-19(25)12(4)21-16(23)9-28-13-5-6-14-11(3)7-17(24)29-15(14)8-13/h5-8,10,12,18H,9H2,1-4H3,(H,21,23)(H,22,25)(H,26,27)/t12-,18-/m0/s1 |
InChI Key |
UURKYXPACKJNMK-SGTLLEGYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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